molecular formula C8H11N3O B8533094 2-Cyclopropylmethoxy-pyrimidin-4-ylamine

2-Cyclopropylmethoxy-pyrimidin-4-ylamine

Cat. No.: B8533094
M. Wt: 165.19 g/mol
InChI Key: PFPIKEMQTKLGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylmethoxy-pyrimidin-4-ylamine is a pyrimidine derivative featuring a cyclopropylmethoxy substituent at the 2-position and an amine group at the 4-position. Pyrimidines are aromatic heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. The cyclopropylmethoxy group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and biological activity. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule and macromolecular structures .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(cyclopropylmethoxy)pyrimidin-4-amine

InChI

InChI=1S/C8H11N3O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10,11)

InChI Key

PFPIKEMQTKLGIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=CC(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyclopropylmethoxy-pyrimidin-4-ylamine with two analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic acid (from ) and 4-amino-2-methoxypyrimidine.

Compound Name Substituents (Position 2) Substituents (Position 4) Key Functional Groups Molecular Weight (g/mol)
This compound Cyclopropylmethoxy Amine Ether, amine ~195.2
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl Carboxylic acid Halide, carboxylic acid ~186.6
4-amino-2-methoxypyrimidine Methoxy Amine Ether, amine ~125.1
Key Observations:
  • Reactivity : The chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid () increases electrophilicity, making it more reactive in substitution reactions than the ether-linked cyclopropylmethoxy group .
  • Polarity : The carboxylic acid in the analog () introduces high polarity, contrasting with the lipophilic cyclopropylmethoxy group in the target compound.

Physicochemical Properties

Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid 4-amino-2-methoxypyrimidine
Solubility (Water) Low (lipophilic cyclopropyl group) Moderate (polar carboxylic acid) Moderate (smaller ether)
Melting Point (°C) ~120–125 (estimated) ~180–185 (literature) ~90–95 (literature)
LogP (Predicted) ~1.8 ~0.5 ~0.9
Implications:
  • The higher logP of the target compound suggests better membrane permeability, advantageous in drug design.
  • The carboxylic acid analog () may exhibit improved aqueous solubility, favoring formulations requiring hydrophilicity.

Research Findings and Methodological Considerations

  • Structural Analysis : SHELX software () is critical for resolving conformational details of pyrimidine derivatives, such as torsional angles of the cyclopropylmethoxy group .
  • Safety Profiles : While the SDS for 2-Chloro-6-methylpyrimidine-4-carboxylic acid () focuses on handling precautions, its reactivity underscores the importance of substituent choice in industrial applications .

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